molecular formula C₂₁H₃₂O₃ B1662739 Androstenediol 17-acetate CAS No. 5937-72-4

Androstenediol 17-acetate

Cat. No. B1662739
CAS RN: 5937-72-4
M. Wt: 332.5 g/mol
InChI Key: BMDNPBLUVJZAEA-BPSSIEEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Androstenediol 17β-acetate, also known as 5-androstenediol 17β-acetate or androst-5-ene-3β,17β-diol 17β-acetate, is a synthetic anabolic-androgenic steroid and an androgen ester . Specifically, it is the C17β acetate ester of 5-androstenediol (androst-5-ene-3β,17β-diol). This compound was never marketed .


Molecular Structure Analysis

The molecular formula of Androstenediol 17β-acetate is C21H32O3 . It has a molar mass of 332.484 g·mol −1 . The IUPAC name for this compound is (3S,8R,9S,10R,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate .


Physical And Chemical Properties Analysis

Androstenediol 17β-acetate has a molecular formula of C21H32O3 and a molar mass of 332.484 g·mol −1 . Further physical and chemical properties are not detailed in the available resources.

properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDNPBLUVJZAEA-BPSSIEEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312069
Record name Androstenediol 17-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androstenediol 17-acetate

CAS RN

5937-72-4
Record name Androstenediol 17-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5937-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androstenediol 17-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005937724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androstenediol 17-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDROSTENEDIOL 17-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P84NJF610
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Androstenediol 17-acetate
Reactant of Route 2
Reactant of Route 2
Androstenediol 17-acetate
Reactant of Route 3
Reactant of Route 3
Androstenediol 17-acetate
Reactant of Route 4
Reactant of Route 4
Androstenediol 17-acetate
Reactant of Route 5
Androstenediol 17-acetate
Reactant of Route 6
Androstenediol 17-acetate

Citations

For This Compound
2
Citations
GWA Milne - 2017 - books.google.com
This title was first published in 2000: Treatment of endocrine disorders is an important branch of medicine and many drugs have been developed for use in this area. Endocrine …
Number of citations: 3 books.google.com
CA Belmont, AP Spivack… - Exp. Clin …, 2001 - rpx-patents.s3.amazonaws.com
(57) ABSTRACT Methods and formulations for treating female sexual dys function are provided. A pharmaceutical composition for mulated so as to contain a selected vasoactive agent …
Number of citations: 0 rpx-patents.s3.amazonaws.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.